![molecular formula C22H20O7 B2708750 (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858763-13-0](/img/structure/B2708750.png)
(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as “(E)-N’- (3,4-dimethoxybenzylidene)furan-2-carbohydrazide” have been synthesized through condensation reactions . Another related compound, “(3, 4-dimethoxybenzylidene) propanedinitrile”, has been synthesized through the condensation of malononitrile with cyclohexanone .
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated techniques for synthesizing compounds with structures similar to "(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate," focusing on the synthesis of cyclic alkenyl dimethylsiloxanes and benzoxazine monomers containing allyl groups. These methods highlight the potential of the compound for creating polyenes and thermosets with excellent thermomechanical properties, suggesting its utility in materials science and engineering (Gudmundsson et al., 2019; Agag & Takeichi, 2003).
Chemical Structure Analysis
The study of Schiff base-type Zinc(II) complexes, involving compounds with related chemical structures, reveals insights into their spectroscopic properties and crystal structures. This research underlines the significance of such compounds in coordination chemistry and their potential applications in designing new materials with specific optical properties (Chai et al., 2016).
Organic Synthesis Applications
The compound's framework has been explored in the context of organic synthesis, demonstrating its relevance in the stereoselective synthesis of sulfides and in facilitating enantioselective C-C bond formation. These studies indicate its applicability in synthesizing biologically active molecules and complex organic frameworks (Das et al., 2007; Li & Davies, 2010).
Medicinal Chemistry and Drug Design
Although specific studies directly involving "this compound" in medicinal chemistry were not identified, research on similar compounds, like the synthesis and evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, hints at the potential pharmaceutical applications of compounds with related structures. These findings suggest avenues for drug discovery and development, especially in targeting specific enzymes and receptors (Li et al., 2017).
properties
IUPAC Name |
prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVPNSHEBXUWLZ-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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